molecular formula C8H7ClINO2 B14141426 Ethyl 2-chloro-5-iodonicotinate CAS No. 1799421-20-7

Ethyl 2-chloro-5-iodonicotinate

Cat. No.: B14141426
CAS No.: 1799421-20-7
M. Wt: 311.50 g/mol
InChI Key: JCVOJRBBSLXEEJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-iodonicotinate is an organic compound with the molecular formula C8H7ClINO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by chlorine and iodine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-iodonicotinate typically involves the iodination and chlorination of nicotinic acid derivatives. One common method is the iodination of 2-chloronicotinic acid followed by esterification with ethanol. The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-iodonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and iodine) can enhance the compound’s binding affinity and specificity for these targets. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-iodonicotinate
  • Ethyl 2-bromo-5-iodonicotinate
  • Ethyl 2-chloro-5-bromonicotinate

Uniqueness

Ethyl 2-chloro-5-iodonicotinate is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-chloro-5-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVOJRBBSLXEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199594
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799421-20-7
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799421-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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